molecular formula C19H13N5O3 B2752670 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide CAS No. 864935-62-6

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide

Cat. No. B2752670
CAS RN: 864935-62-6
M. Wt: 359.345
InChI Key: LJVJPXBUJAZCRR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is complex and can be functionalized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions. They can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidines involve the development of greener protocols for the synthesis of highly functionalized motifs with medicinal value . This is an attractive research thrust area in pharmaceutical science .

Mechanism of Action

Target of Action

The primary targets of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide are likely to be cancer cells, specifically those with KRAS G12C mutations . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which are designed to bind covalently to their targets and inhibit their function .

Mode of Action

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide interacts with its targets by forming a covalent bond, which is a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the target’s function, which in the case of cancer cells, can lead to cell death .

Biochemical Pathways

Given its target, it is likely that it affects pathways related to cell growth and proliferation . The inhibition of these pathways can lead to the death of cancer cells .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is an important factor in its efficacy .

Result of Action

The result of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide’s action is the inhibition of cancer cell growth and proliferation . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .

Action Environment

The action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVJPXBUJAZCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide

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